(2E)-2-({3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE
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Overview
Description
(2E)-2-({3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE is a complex organic compound that features a benzotriazole moiety, a methoxybenzylidene group, and a dihydronaphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-({3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE typically involves multiple steps. One common approach is to start with the preparation of the benzotriazole derivative, followed by the formation of the methoxybenzylidene intermediate, and finally, the coupling with the dihydronaphthalenone core.
Preparation of Benzotriazole Derivative: Benzotriazole can be synthesized by reacting o-phenylenediamine with sodium nitrite in acidic conditions.
Formation of Methoxybenzylidene Intermediate: The methoxybenzylidene group can be introduced by reacting 4-methoxybenzaldehyde with an appropriate reagent to form the desired intermediate.
Coupling with Dihydronaphthalenone: The final step involves coupling the benzotriazole derivative and the methoxybenzylidene intermediate with the dihydronaphthalenone core under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-({3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
(2E)-2-({3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of (2E)-2-({3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein structures . The benzotriazole moiety is known for its ability to stabilize radicals and participate in electron transfer reactions, which can contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzotriazole: A simpler analog with similar structural features but lacking the methoxybenzylidene and dihydronaphthalenone groups.
2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1-benzoylethyl 4-ethylbenzoate: Another compound with a benzotriazole moiety but different substituents.
4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)benzaldehyde: Contains both benzotriazole and triazole groups.
Uniqueness
The uniqueness of (2E)-2-({3-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE lies in its combination of structural elements, which confer specific chemical and biological properties. The presence of the methoxybenzylidene group and the dihydronaphthalenone core distinguishes it from simpler benzotriazole derivatives .
Properties
Molecular Formula |
C25H21N3O2 |
---|---|
Molecular Weight |
395.5g/mol |
IUPAC Name |
(2E)-2-[[3-(benzotriazol-1-ylmethyl)-4-methoxyphenyl]methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C25H21N3O2/c1-30-24-13-10-17(14-19-12-11-18-6-2-3-7-21(18)25(19)29)15-20(24)16-28-23-9-5-4-8-22(23)26-27-28/h2-10,13-15H,11-12,16H2,1H3/b19-14+ |
InChI Key |
ORKDDNHAHLVDKG-XMHGGMMESA-N |
SMILES |
COC1=C(C=C(C=C1)C=C2CCC3=CC=CC=C3C2=O)CN4C5=CC=CC=C5N=N4 |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\CCC3=CC=CC=C3C2=O)CN4C5=CC=CC=C5N=N4 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2CCC3=CC=CC=C3C2=O)CN4C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
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